Carpalasionin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

However, the search did return results related to the synthesis and study of molecules resembling carpanone, which might be of interest given the similarity in context but does not directly address the query about "Carpalasionin." For example, Goess et al. (2006) discussed the synthesis of a 10,000-membered library of molecules resembling the natural product carpanone, discovering molecules that inhibit exocytosis from the Golgi apparatus, which could offer insights into the synthetic approaches for complex organic molecules (Goess, Hannoush, Chan, Kirchhausen, & Shair, 2006).

Aplicaciones Científicas De Investigación

Acupuncture Mechanism Research : Acupuncture, including its application to carpal tunnel syndrome, involves the stimulation of acupuncture needles affecting the nervous system, muscles, and connective tissue. This could be relevant if Carpalasionin is being researched in the context of alternative medicine or nerve-related conditions (Napadow et al., 2008).

Gene Expression in Grass Carp : Research on the gene structures of grass carp might provide insights into genetic methodologies that could be applied to the study of Carpalasionin, if its effects or production involve genetic components (Li et al., 2010).

Antioxidant Response in Fish : Studies on the oxidative stress response and antioxidant enzyme activities in fish could be relevant if Carpalasionin has antioxidant properties or if it is being studied in aquatic organisms (Xing et al., 2012).

Dietary Influences on Fish Health : Research on how dietary factors affect the health and immune response of fish might provide a context for studying Carpalasionin if it is a dietary component or affects nutrition (Hoseinifar et al., 2021).

CARP Gene in Cardiac Myocytes : Studies on the CARP gene and its response to stressors in cardiac cells could offer a framework for researching Carpalasionin if it has applications in cardiac health or stress response (Aihara et al., 2000).

Safety and Hazards

Propiedades

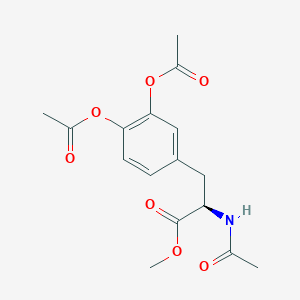

IUPAC Name |

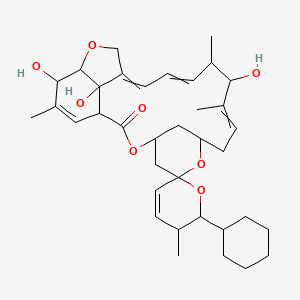

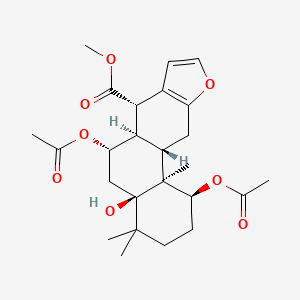

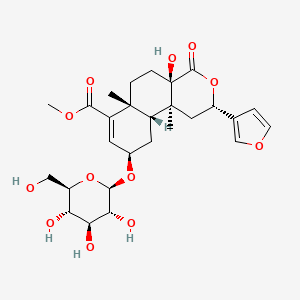

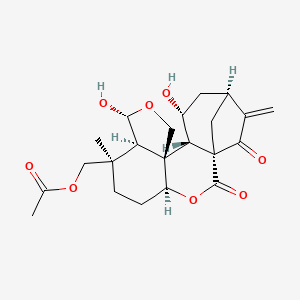

[(1S,4S,7R,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7-methyl-17-methylidene-2,18-dioxo-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-7-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O8/c1-10-12-6-13(24)15-21(7-12,17(10)25)19(27)30-14-4-5-20(3,8-28-11(2)23)16-18(26)29-9-22(14,15)16/h12-16,18,24,26H,1,4-9H2,2-3H3/t12-,13-,14+,15-,16-,18-,20+,21+,22+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORCTCAHGPHFQO-WEOPCBAZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@]1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the origin of carpalasionin, and what type of compound is it?

A1: Carpalasionin is a diterpenoid isolated from the stem and leaves of the Rabdosia lasiocarpa plant. [] Diterpenoids are a class of natural products derived from a 20-carbon isoprenoid precursor and often exhibit biological activities.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Bis[(s,s)-2,5-diphenylphospholano]ethane-(1,5-cycloocta-diene)rhodium(I)tetrafluoroborate](/img/no-structure.png)